

An In-depth Technical Guide to the Preclinical Safety and Efficacy of ADG106

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Compound of Interest

Compound Name: Antitumor agent-106

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Executive Summary

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action, efficacy in various cancer models, and safety profile, supported by experimental protocols and data visualizations.

Mechanism of Action

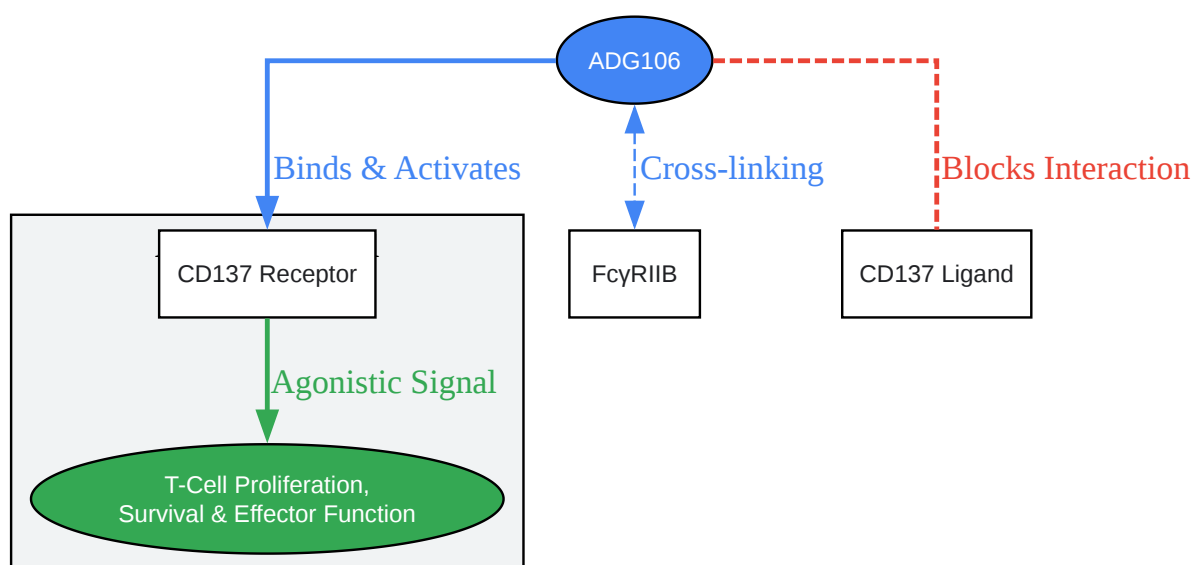
ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of action:

- **Agonistic Activation of CD137 Signaling:** ADG106 activates the CD137 receptor in a manner that mimics the natural ligand. This activation is critically dependent on cross-linking by Fc-gamma receptors (FcγR), particularly FcγRIIB, which are often present on immune cells

within the tumor microenvironment. This dependency ensures that T-cell activation is localized to the tumor site, potentially minimizing systemic side effects. Upon activation, CD137 signaling promotes the proliferation, survival, and effector function of T cells.

- **Blockade of CD137L Reverse Signaling:** By blocking the interaction between CD137 and its ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be expressed on tumor cells.

This mechanism enhances anti-tumor T-cell responses, including increased infiltration and expansion of CD4+ and CD8+ T cells within the tumor.



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Caption: Mechanism of ADG106 action on T-cells.

Preclinical Efficacy

The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo preclinical models.

In Vitro Activity

ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its direct evaluation in various animal models. In functional assays, ADG106 has been shown to

co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector cytokines like interferon-gamma (IFN- γ). This activity is dependent on Fc γ R-mediated crosslinking, highlighting a key safety feature.

Parameter	Species	Value	Citation
Binding Affinity (KD)	Human	3.73 nM	
Cynomolgus Monkey	4.77 nM		
Rat	14.7 nM		
Mouse	21.5 nM		
Binding to Activated T-Cells (EC50)	Human CD4+	0.158 - 0.258 nM	
	Human CD8+	0.193 - 0.291 nM	
Functional Activity	NF- κ B Activation	Agonistic activity superior to utomilumab but less potent than urelumab	
T-Cell Activation	Enhances T-cell proliferation and IFN- γ secretion in the presence of anti-CD3 stimulation		

In Vivo Anti-Tumor Efficacy

ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific memory response, protecting animals from tumor rechallenge.

Model	Treatment	Outcome	Citation
H22 Liver Cancer	ADG106 Monotherapy	Significant, dose-dependent tumor growth inhibition	
CT26 Colon Cancer	ADG106 Monotherapy	Significant, dose-dependent tumor growth inhibition; induced anti-tumor memory response	
EMT6 Breast Cancer	ADG106 Monotherapy	Significant, dose-dependent tumor growth inhibition	
Lewis Lung Cancer	ADG106 + anti-PD-1	Synergistic and enhanced anti-tumor effect compared to either monotherapy	
Various Models	ADG106 + various agents	Synergistic effects with anti-PD-L1, anti-CTLA-4, chemotherapy (Cisplatin, Docetaxel), targeted therapy (Rituximab), and radiation	

Experimental Protocols

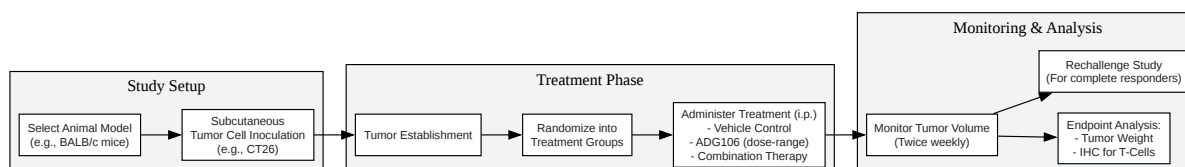
3.3.1 In Vitro NF- κ B Activation Assay

- Cell Lines: Human CD137-expressing NF- κ B-luciferase Jurkat reporter cells and CHO-K1 cells expressing human Fc γ RIIB were used.
- Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a 20:1 ratio.

- **Stimulation:** Cells were stimulated for 6 hours with serially diluted concentrations of ADG106 or control antibodies.
- **Readout:** Activation of the NF- κ B signaling pathway was quantified by measuring luciferase activity using a bioluminescence assay.

3.3.2 In Vivo Syngeneic Tumor Model Studies

- **Animal Model:** 6- to 7-week-old BALB/c or C57BL/6 mice were used.
- **Tumor Inoculation:** Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., H22, CT26, EMT6, or Lewis lung cancer cells).
- **Treatment:** Once tumors were established, mice received intraperitoneal (i.p.) injections of ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a week for 2-3 weeks.
- **Monitoring:** Tumor volumes were monitored regularly.
- **Endpoint Analysis:** At the end of the study, tumors could be excised for analysis, such as immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a complete response were rechallenged with the same tumor cells at a later date without further treatment.



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Caption: Generalized workflow for in vivo efficacy studies.

Preclinical Safety and Toxicology

A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity, particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in multiple species.

In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology. This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been reported to cause liver toxicity.

Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level (NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or other adverse effects observed.

Species	Dosing	NOAEL	Key Findings	Citation
Mouse	10 mg/kg, once weekly for 3 weeks	Not specified	No increase in ALT/AST; No immune cell infiltration in the liver	
Rat	29-day weekly repeat dose	≥ 100 mg/kg	No treatment-related adverse effects	
Cynomolgus Monkey	29-day weekly repeat dose	> 200 mg/kg	No treatment-related adverse effects	

Experimental Protocols

4.1.1 Repeat-Dose Toxicity Study in Mice

- Animal Model: Normal BALB/c mice were used.

- Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0 mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).
- Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0, 7, and 14).
- Endpoint: On day 28, animals were euthanized.
- Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for histopathology analysis to assess for immune cell infiltration and other signs of toxicity.

Conclusion

The preclinical data for ADG106 strongly support its development as a cancer immunotherapy agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a single agent and in combination with other standard-of-care therapies. Crucially, extensive toxicology studies in rodents and non-human primates have not revealed the significant liver toxicities that have hindered other CD137 agonists. These promising preclinical findings have paved the way for clinical evaluation, where ADG106 continues to be investigated.

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